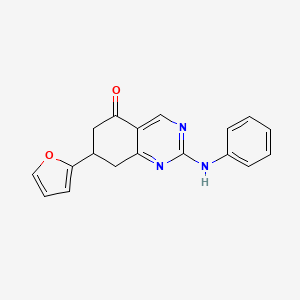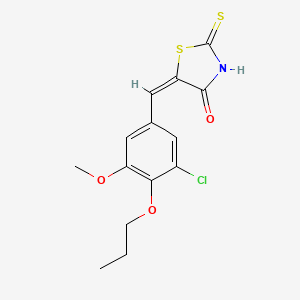![molecular formula C11H9NO5S B4733669 methyl [5-(2-furylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4733669.png)
methyl [5-(2-furylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
説明
Methyl [5-(2-furylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate, also known as MFDTA, is a thiazolidine derivative that has gained significant attention in scientific research due to its unique chemical properties. MFDTA has been found to possess anti-inflammatory, antioxidant, and anticancer activities, making it a promising candidate for the development of new drugs.
科学的研究の応用
Methyl [5-(2-furylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its anti-inflammatory activity. methyl [5-(2-furylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), thereby reducing inflammation. This makes it a potential therapeutic agent for treating inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Another area of research is the anticancer activity of methyl [5-(2-furylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate. Studies have shown that methyl [5-(2-furylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate can induce apoptosis (programmed cell death) in cancer cells, leading to their death. It has also been found to inhibit the growth and migration of cancer cells. These findings suggest that methyl [5-(2-furylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate may have potential as a chemotherapeutic agent for treating cancer.
作用機序
The mechanism of action of methyl [5-(2-furylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is not fully understood. However, studies have suggested that it exerts its effects by modulating various signaling pathways in cells. For example, it has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. It has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which regulates energy metabolism and cell growth.
Biochemical and Physiological Effects:
methyl [5-(2-furylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress by increasing the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. It has also been found to reduce lipid peroxidation, a process that damages cell membranes and contributes to various diseases.
実験室実験の利点と制限
One of the advantages of using methyl [5-(2-furylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate in lab experiments is its low toxicity. It has been found to be safe for use in cell culture and animal studies. Another advantage is its stability, which allows for long-term storage and easy handling.
However, there are also some limitations to using methyl [5-(2-furylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to prepare solutions for use in experiments. Another limitation is its high cost, which may limit its use in large-scale studies.
将来の方向性
There are several future directions for research on methyl [5-(2-furylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate. One area of interest is its potential as a therapeutic agent for treating various diseases. Further studies are needed to determine its efficacy and safety in human trials.
Another area of research is the development of new derivatives of methyl [5-(2-furylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate with improved properties. For example, modifications to the chemical structure of methyl [5-(2-furylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate may improve its solubility and bioavailability, making it more suitable for use in drug development.
Conclusion:
In conclusion, methyl [5-(2-furylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is a thiazolidine derivative with promising anti-inflammatory, antioxidant, and anticancer activities. Its synthesis method involves the reaction of 2-furanaldehyde, thiourea, and methyl acetoacetate in the presence of a catalyst. methyl [5-(2-furylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has potential applications in various fields of scientific research, including the development of new drugs for treating inflammatory diseases and cancer. Its mechanism of action is not fully understood, but it is believed to modulate various signaling pathways in cells. methyl [5-(2-furylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has various biochemical and physiological effects, and its advantages and limitations make it a valuable tool for lab experiments. Future research on methyl [5-(2-furylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate may lead to the development of new therapeutic agents and derivatives with improved properties.
特性
IUPAC Name |
methyl 2-[(5E)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO5S/c1-16-9(13)6-12-10(14)8(18-11(12)15)5-7-3-2-4-17-7/h2-5H,6H2,1H3/b8-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGOGMJRTFEENJ-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=O)C(=CC2=CC=CO2)SC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CN1C(=O)/C(=C\C2=CC=CO2)/SC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-benzyl-5,6-dimethyl-N-(2-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4733601.png)
![{3-benzyl-1-[4-(2-furyl)benzyl]-3-piperidinyl}methanol](/img/structure/B4733606.png)
![N-(2,4-dimethoxyphenyl)-2-{[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4733609.png)
![N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B4733613.png)
![3-[3-(4-bromophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4733623.png)
![N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B4733631.png)


![N-(1-phenylethyl)-2-[(6-phenylpyrimidin-4-yl)thio]acetamide](/img/structure/B4733679.png)
![methyl {5-[2-(allyloxy)-5-bromobenzylidene]-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B4733680.png)
![2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-(4-propoxyphenyl)acetamide](/img/structure/B4733688.png)

![N-(2,4-dimethoxyphenyl)-N'-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]thiourea](/img/structure/B4733692.png)